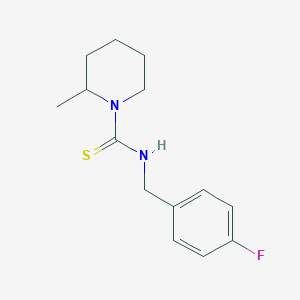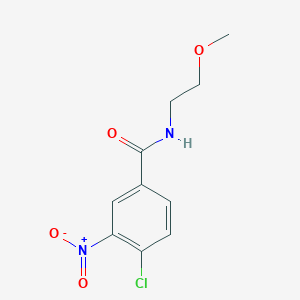![molecular formula C15H14N4O3 B4701014 5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4701014.png)
5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Indirubin-3'-monoxime (IM) and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of various enzymes such as cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and protein kinases. These enzymes are involved in various cellular processes such as cell growth, apoptosis, and inflammation. The compound has been shown to inhibit the activity of these enzymes, leading to the inhibition of cell growth, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
The compound this compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to inhibit the activity of various enzymes that are involved in the progression of neurodegenerative diseases. Additionally, the compound has been shown to exhibit anti-inflammatory properties, which could be useful in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
The compound 5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and can be purified using various techniques. The compound has been extensively studied, and its mechanism of action is well understood. However, the compound has some limitations, such as its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the study of 5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One future direction is the study of the compound's potential use in the treatment of various types of cancer. Another future direction is the study of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound's anti-inflammatory properties could be further studied for their potential use in the treatment of various inflammatory disorders. Finally, the compound's potential toxicity and limited solubility in water could be further studied to determine the optimal conditions for its use in lab experiments.
Scientific Research Applications
The compound 5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. The compound has been shown to exhibit anti-cancer properties by inhibiting cell growth and inducing apoptosis in cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to inhibit the activity of various enzymes that are involved in the progression of these diseases. Additionally, the compound has been studied for its anti-inflammatory properties, which could be useful in the treatment of various inflammatory disorders.
properties
IUPAC Name |
6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-13-11(14(21)19-15(22)18-13)8-16-6-5-9-7-17-12-4-2-1-3-10(9)12/h1-4,7-8,17H,5-6H2,(H3,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROSMSZRGULXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN=CC3=C(NC(=O)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4700949.png)
![2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-propylbenzamide](/img/structure/B4700955.png)
![N-{[2-(3,4-dimethoxybenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B4700958.png)
![4-(5-{2-[(4-chlorophenyl)sulfonyl]-2-cyanovinyl}-2-furyl)benzenesulfonamide](/img/structure/B4700965.png)
![N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4700976.png)
![4-{[(3-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B4700991.png)
![1-(3,4-dimethylphenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4700994.png)

![3-[3-(2-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4701003.png)
![4-[2-(2,5-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4701008.png)
![7-(difluoromethyl)-N-(4-hydroxyphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4701011.png)
![1-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4701015.png)
![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-3-methylbenzamide](/img/structure/B4701026.png)